molecular formula C12H15ClN2O2 B3059296 Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 96722-63-3

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B3059296
CAS No.: 96722-63-3
M. Wt: 254.71 g/mol
InChI Key: TXOQUMHFRHDEHK-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires solvents like ethanol or methanol . The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQUMHFRHDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate

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